molecular formula C14H11ClN2 B352159 1-(2-chlorobenzyl)-1H-benzimidazole CAS No. 328016-11-1

1-(2-chlorobenzyl)-1H-benzimidazole

Cat. No.: B352159
CAS No.: 328016-11-1
M. Wt: 242.7g/mol
InChI Key: ZMXLDEADNMFYNI-UHFFFAOYSA-N
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Description

1-(2-chlorobenzyl)-1H-benzimidazole is a heterocyclic aromatic organic compound that belongs to the benzimidazole family. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the 2-chlorophenyl group attached to the benzimidazole ring enhances its pharmacological properties, making it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-chlorobenzyl)-1H-benzimidazole can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with 2-chlorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like ethanol or methanol under reflux conditions. Another method involves the cyclization of 2-chlorobenzylamine with o-phenylenediamine in the presence of a dehydrating agent like polyphosphoric acid .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to reduce reaction time and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(2-chlorobenzyl)-1H-benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2-chlorobenzyl)-1H-benzimidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its anticancer properties and potential use in the treatment of parasitic infections.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

  • 2-(2-Chlorophenyl)benzimidazole
  • 2-(4-Chlorophenyl)benzimidazole
  • 2-Phenylbenzimidazole

Comparison: 1-(2-chlorobenzyl)-1H-benzimidazole is unique due to the presence of the chlorophenyl group at the 2-position, which enhances its pharmacological properties compared to other benzimidazole derivatives. This structural modification results in improved antimicrobial, antiviral, and anticancer activities .

Biological Activity

1-(2-chlorobenzyl)-1H-benzimidazole is a compound belonging to the benzimidazole family, which is recognized for its diverse pharmacological activities. This article provides a comprehensive overview of the biological activity of this compound, including its antimicrobial, anticancer, and antiparasitic properties, supported by research findings and case studies.

Overview of Benzimidazole Derivatives

Benzimidazole derivatives have gained significant attention in medicinal chemistry due to their broad-spectrum biological activities. They exhibit properties such as antimicrobial, antiviral, anticancer, and antiparasitic effects. The structural diversity of these compounds allows for the exploration of structure-activity relationships (SAR), which is crucial in drug design.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. Studies indicate that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:

  • Staphylococcus aureus : The compound showed significant inhibitory effects with a minimum inhibitory concentration (MIC) of 0.015 mg/mL against this pathogen .
  • Escherichia coli : Similar efficacy was observed against E. coli, indicating its potential as a broad-spectrum antimicrobial agent .

The mechanism behind its antimicrobial activity is believed to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.

Anticancer Activity

Research has highlighted the anticancer potential of this compound. In vitro studies revealed that the compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U87 (glioblastoma). Key findings include:

  • Apoptosis Induction : Flow cytometry results indicated that treatment with this compound accelerates apoptosis in MCF-7 cells in a dose-dependent manner .
  • Tumor Growth Suppression : In preclinical models, administration of the compound resulted in significant suppression of tumor growth compared to control groups .

The compound's mechanism of action involves targeting specific cellular pathways that regulate cell proliferation and apoptosis.

Antiparasitic Activity

The antiparasitic efficacy of this compound has also been investigated. It has shown promising results against protozoan parasites such as Entamoeba histolytica and Giardia intestinalis. In vitro assays demonstrated:

  • Inhibition Potency : The compound exhibited IC50 values lower than those reported for standard treatments, suggesting enhanced potency against these protozoa .

Case Studies

Several case studies have explored the biological activities of benzimidazole derivatives, including this compound:

  • Study on Anticancer Efficacy : A study published in Molecules demonstrated that benzimidazole derivatives significantly inhibited tumor growth in vivo models. The derivatives were shown to have lower toxicity profiles compared to traditional chemotherapeutics while maintaining efficacy against various cancer cell lines .
  • Antimicrobial Testing : Another research effort evaluated the antimicrobial activity of various benzimidazole derivatives, including this compound. Results indicated that modifications to the benzimidazole core could enhance antibacterial activity, providing insights into SAR for future drug development .

Research Findings Summary Table

Biological ActivityTest Organism/Cell LineIC50/MIC ValueReference
AntimicrobialStaphylococcus aureus0.015 mg/mL
AntimicrobialEscherichia coliNot specified
AnticancerMCF-7 Cell LineNot specified
AnticancerU87 Cell LineNot specified
AntiparasiticEntamoeba histolyticaLower than standard treatments

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2/c15-12-6-2-1-5-11(12)9-17-10-16-13-7-3-4-8-14(13)17/h1-8,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMXLDEADNMFYNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC3=CC=CC=C32)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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